molecular formula C9H6O2 B1212949 Isocoumarin CAS No. 491-31-6

Isocoumarin

Cat. No. B1212949
Key on ui cas rn: 491-31-6
M. Wt: 146.14 g/mol
InChI Key: IQZZFVDIZRWADY-UHFFFAOYSA-N
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Patent
US05593970

Procedure details

To a stirred solution of the isocaumarin from step 3 above (9.4 mg, 0.4 mmol) in 8 ml of toluene was added dropwise a solution of DIBAL-H (1M, 0.50 ml, 0.50 mmol) at -78° C. under argon. The resulting mixture was stirred at -78° C. for 1.5 hour before Na2SO4 10 H2O (100 mg, 0.31 mmol). After the reaction was warmed to room temperature, it was filtered to remove the solids, and washed with acetone. The filtrate was evaporated to give an oily residue which contained the corresponding lactol. Without further purification, the residue was treated with 5 ml of CH3OH, 1 ml of CH(OMe)3, and PTSA (30 mg, 0.16 mmol) at room temperature for 10 minutes. The solvents were removed by rotavapor and the residue was purified by flash chromatography with hexane and ethyl acetate (7:3) to give pure title isocoumarin (65 mg, 0.26 mmol) in 65% overall yield. 1H NMR (CDCl3) δ:2.47 (1H, dd, J=17.2, 12.0 Hz), 2.85 (1H, dd, J=17.2, 3.6 Hz), 3.56 (3H, s), 3.78 (3H, s), 3.82 (3H, s), 4.63 (1H, m), 5.24 (1H, dt, J=10.6, 1.4 Hz), 5.43 (1H, dt, J=17.3, 1.4 Hz), 5.63 (1H, s), 6.05 (1H, m), 6.70 (1H, d, J=8.9 Hz), 6.76 (1H, d, J=8.9 Hz).
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
lactol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.[O-]S([O-])(=O)=O.[Na+].[Na+].[CH:17](OC)([O:20][CH3:21])[O:18]C.[CH3:24][C:25]1[CH:26]=[CH:27][C:28](S(O)(=O)=O)=[CH:29][CH:30]=1>C1(C)C=CC=CC=1.CO>[C:17]1([C:26]2[C:25](=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:24]=[CH:21][O:20]1)=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
lactol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
30 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give an oily residue which
CUSTOM
Type
CUSTOM
Details
Without further purification
CUSTOM
Type
CUSTOM
Details
The solvents were removed by rotavapor
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography with hexane and ethyl acetate (7:3)

Outcomes

Product
Name
Type
product
Smiles
C1(=O)OC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.26 mmol
AMOUNT: MASS 65 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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